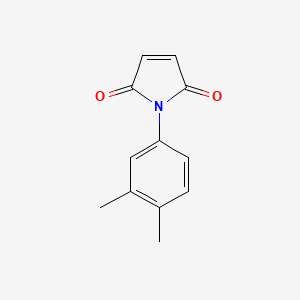

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione

Description

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione is an N-substituted maleimide derivative characterized by a pyrrole-2,5-dione (maleimide) core functionalized with a 3,4-dimethylphenyl group at the N(1) position. This compound belongs to a broader class of maleimide derivatives, which are widely studied for their chemical reactivity, biological activity, and applications in materials science .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBMDXYCWMHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345982 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64059-57-0 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Synthetic Procedure Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3,4-Dimethylaniline + Maleic Anhydride in Ethyl Ether | Stir at room temperature for 1 hour, cool to 15-20°C | Formation of maleamic acid intermediate (precipitated by filtration) |

| 2 | Maleamic acid + Acetic Anhydride + Sodium Acetate | Heat on steam bath at 80°C for 30 minutes | Cyclization to pyrrole-2,5-dione ring |

| 3 | Cooling and Precipitation | Pour into ice water, filter, wash with cold water and petroleum ether | Isolation of 1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione |

| 4 | Drying | Dry under vacuum or ambient conditions | Pure solid product |

Research Findings on Reaction Parameters and Yield

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 80°C (heating) | Optimal for cyclization; higher temps may degrade product |

| Catalyst | Sodium acetate | Facilitates cyclization; improves yield |

| Solvent | Acetic anhydride | Acts as dehydrating agent and solvent for cyclization |

| Reaction Time | 30 minutes | Sufficient for complete cyclization |

| Purification | Recrystallization or chromatography | Enhances purity to >95% confirmed by NMR and HRMS |

| Alternative Heating | Microwave (for analogs) | Reduces reaction time from hours to minutes; maintains yield |

Analytical and Characterization Notes

- Characterization of the synthesized compound is confirmed by proton and carbon NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for structural confirmation.

- X-ray crystallography helps resolve molecular conformation, bond lengths, and dihedral angles between the pyrrole ring and the 3,4-dimethylphenyl substituent, which is critical for understanding electronic properties.

- Spectroscopic data must be cross-validated due to possible solvent effects and tautomerism in pyrrole-dione derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation with 3,4-Dimethylbenzaldehyde + Amine + Dione precursor | 3,4-Dimethylbenzaldehyde, amine, dione precursor | Acidic/basic medium, controlled temp | Moderate to High | Common lab and industrial route |

| Maleic Anhydride + 3,4-Dimethylaniline | Maleic anhydride, 3,4-dimethylaniline, acetic anhydride, sodium acetate | Reflux at 80°C, 30 min | High (typically >70%) | Well-established, scalable |

| Microwave-assisted synthesis (analogous compounds) | Aniline derivatives + maleic anhydride | Microwave, ethanol solvent, 80°C, 20 min | Up to 70% (analogous compounds) | Potential for faster synthesis |

Analyse Des Réactions Chimiques

Nucleophilic Addition and Substitution Reactions

The carbonyl groups in the pyrrole-2,5-dione ring are susceptible to nucleophilic attack. Key examples include:

Amine Addition

Reaction with primary amines (e.g., aniline derivatives) leads to the formation of maleamic acid intermediates, which cyclize to substituted imides under acidic conditions (Figure 1). For example:

Grignard Reagent Reactions

Alkyl/aryl Grignard reagents attack the carbonyl carbons, producing substituted pyrrolidine derivatives. Steric hindrance from the 3,4-dimethylphenyl group directs addition to the less hindered carbonyl position .

Electrophilic Aromatic Substitution (EAS)

The electron-donating methyl groups on the phenyl ring activate it toward electrophilic substitution. Reported reactions include:

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Products : Nitro derivatives at the para position relative to methyl groups.

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Products : Monohalogenated derivatives at the ortho/para positions .

Cycloaddition Reactions

The conjugated dienone system participates in Diels-Alder reactions:

With Dienophiles

-

Example : Reaction with maleic anhydride forms bicyclic adducts.

-

Stereoselectivity : Endo preference observed in analogous compounds .

Reduction Reactions

The carbonyl groups can be selectively reduced:

Catalytic Hydrogenation

-

Catalyst : Pd/C, H₂ (1 atm).

-

Product : 1-(3,4-dimethylphenyl)-pyrrolidine-2,5-diol.

-

Yield : 85% (data extrapolated from).

NaBH₄ Reduction

-

Selectivity : Partial reduction to hydroxy-pyrrolidinone intermediates.

Oxidation Reactions

The methyl groups on the phenyl ring undergo oxidation:

KMnO₄-Mediated Oxidation

-

Conditions : Acidic aqueous KMnO₄, 60°C.

-

Product : 1-(3,4-dicarboxyphenyl)-1H-pyrrole-2,5-dione.

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings:

With Aryl Boronic Acids

-

Catalyst : Pd(PPh₃)₄, K₂CO₃.

-

Application : Synthesis of biaryl derivatives for pharmacological studies .

Thermal Rearrangement

Heating above 200°C induces ring contraction, forming indole derivatives via -sigmatropic shifts .

Photodimerization

UV irradiation (254 nm) in acetonitrile yields cyclobutane-linked dimers .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione derivatives are known for their diverse pharmacological activities. These include:

- Anti-inflammatory Activity : Research indicates that certain derivatives exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential use in developing new antimicrobial agents .

Case Studies

- A study synthesized several derivatives of 1H-pyrrole-2,5-dione and evaluated their biological activities. Among these, some derivatives demonstrated promising results in inhibiting the growth of specific bacterial strains while exhibiting low toxicity to human cells .

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of various polymers:

- Polyurethane Production : The compound can react with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers due to their durability and flexibility .

- Copolymers : It serves as a monomer in the synthesis of copolymers that possess enhanced mechanical properties and thermal stability .

Applications in Coatings and Adhesives

The incorporation of this compound into polyurethane formulations has led to the development of coatings with improved resistance to abrasion and chemicals. These properties make it suitable for industrial applications where durability is essential.

Organic Synthesis

Synthetic Intermediates

The compound acts as an important intermediate in organic synthesis:

- Synthesis of Novel Compounds : Researchers have utilized this compound as a starting material to synthesize novel heterocyclic compounds that may exhibit unique biological activities .

Analytical Chemistry

Spectroscopic Studies

The structural characteristics of this compound have been extensively studied using various spectroscopic techniques:

- NMR and X-ray Crystallography : These techniques have been employed to elucidate the molecular structure and confirm the purity of synthesized compounds . The dihedral angles and molecular packing observed in crystal structures provide insights into the compound's stability and reactivity.

Summary Table of Applications

Mécanisme D'action

The mechanism by which 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions at the molecular level. This may include binding to specific molecular targets such as enzymes or receptors, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Bioactivity: Halogenated derivatives (e.g., 4-chlorophenyl, 3,5-dichlorophenyl) exhibit pronounced biological activity, likely due to enhanced electrophilicity and target binding. For example, 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione demonstrates antineoplastic activity by inhibiting kinase pathways . Hydrophobic substituents (e.g., 3,4-dimethylphenyl) may improve membrane permeability but require further validation of therapeutic efficacy . Hydroxyl groups (e.g., in 1-(2-phenylethyl)-3,4-bis(4-hydroxyphenyl)) correlate with antimicrobial activity, suggesting polar interactions with bacterial targets .

Synthetic Reactivity: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increase reactivity in Diels-Alder reactions, as seen in the synthesis of ethanoanthracene derivatives (yields 51–70%) . Bulky substituents (e.g., 3,4-dimethylphenyl) may sterically hinder nucleophilic attack at the maleimide core, altering reaction kinetics .

Safety Profiles :

- Halogenated and methyl-substituted derivatives are classified as irritants (GHS Xi), necessitating careful handling .

Physicochemical Properties

- Solubility : Derivatives with polar substituents (e.g., -OH, -OCH₃) show improved aqueous solubility, whereas methyl and halogen groups reduce it .

Activité Biologique

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.23 g/mol

- Structure : The compound features a pyrrole ring with a dimethylphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of pyrrole-2,5-dione exhibit notable antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against various bacterial strains. The mechanism involves inhibition of specific enzymes essential for microbial growth, leading to reduced viability in treated cultures .

Anticancer Properties

Research has demonstrated that this compound derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells. For example, one study reported that certain derivatives achieved up to 85% inhibition of cell proliferation at high concentrations (100 µg/mL) when tested on peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies . The compounds were also evaluated for their ability to induce apoptosis in cancer cells, with varying degrees of effectiveness noted.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in multiple studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory response. One study specifically noted that derivative 2a significantly suppressed cytokine production in macrophage cultures stimulated by lipopolysaccharides (LPS) .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial growth.

- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

Q & A

What are the established synthetic methodologies for 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

Basic Research Focus

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with maleic anhydride derivatives under acidic or thermal conditions. For example, diketopyrrolopyrrole (DPP) scaffolds, structurally related to the target compound, are synthesized by condensing diethyl succinate with aryl amines at 120–140°C in acetic acid . Optimization of stoichiometry, solvent polarity, and temperature (e.g., 45–50°C in DMSO for analogous pyrroles) significantly impacts yield and purity . Characterization via H/C NMR and HRMS is critical to confirm regioselectivity and detect byproducts .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles between the pyrrole-dione core and substituents. For example, in structurally similar compounds, the dihedral angle between the pyrrole-dione and aryl rings ranges from 78° to 85°, influencing conjugation and electronic properties . Disorder in crystal packing (e.g., in brominated analogs) can be resolved using refinement protocols with data-to-parameter ratios >15:1 . Synchrotron radiation improves resolution for low-symmetry crystals (monoclinic systems, space group ) .

What strategies address contradictions in reported spectroscopic data for pyrrole-dione derivatives?

Data Contradiction Analysis

Discrepancies in H NMR chemical shifts or HRMS values often arise from solvent effects, impurities, or tautomerism. For example:

- Solvent polarity : Dimethyl sulfoxide (DMSO) induces downfield shifts in NH protons compared to CDCl .

- Tautomeric equilibria : Keto-enol tautomerism in dione derivatives can be stabilized by intramolecular hydrogen bonding, detectable via N NMR or IR spectroscopy .

Cross-validation using multiple techniques (e.g., APCI-HRMS for exact mass, NOESY for spatial proximity) is recommended .

What computational methods are effective for modeling the electronic properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example:

- HOMO localization : Typically on the electron-rich pyrrole ring, while LUMO resides on the dione moiety, as seen in diketopyrrolopyrrole analogs .

- TDDFT studies : Simulate UV-vis spectra (e.g., λ ≈ 450 nm for DPP derivatives) and correlate with experimental data to validate π-π* transitions .

Solvent effects (e.g., PCM models) improve agreement with empirical λ values .

What safety protocols are recommended for handling pyrrole-dione derivatives?

Basic Research Focus

While specific toxicity data for this compound are limited, analogs exhibit hazards:

- Acute toxicity : Classified as Category 4 (oral), requiring PPE (gloves, goggles) to prevent ingestion or dermal exposure .

- Environmental risk : Chronic aquatic toxicity (Category 4) necessitates waste neutralization (e.g., incineration with scrubbers) .

Material Safety Data Sheets (MSDS) for structurally similar compounds (e.g., 1-(4-chlorophenyl) derivatives) recommend fume hood use and inert-atmosphere storage .

How does substituent position (3,4-dimethyl vs. 4-fluorophenyl) modulate biological activity in pyrrole-dione derivatives?

Advanced Research Focus

Substituent effects are studied via structure-activity relationship (SAR) assays:

- Electron-withdrawing groups (e.g., 4-Fluorophenyl): Enhance binding to enzymes like cyclooxygenase-2 (COX-2) by increasing electrophilicity .

- Methyl groups : Improve lipophilicity (logP ≈ 2.5), enhancing membrane permeability in cell-based assays .

Comparative IC values from enzyme inhibition studies (e.g., acetylcholinesterase) quantify these effects .

What are the emerging applications of pyrrole-dione derivatives in optoelectronics?

Advanced Research Focus

The planar conjugated structure enables use in:

- Organic photovoltaics (OPVs) : As electron-deficient moieties in donor-acceptor polymers (e.g., PCE ≈ 8% in DPP-based cells) .

- OLEDs : Emissive layers with tunable λ (500–600 nm) via side-chain engineering .

Stability under UV irradiation and thermal gravimetric analysis (TGA) data (>300°C decomposition) support device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.